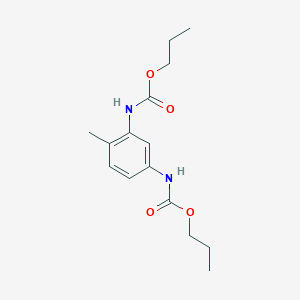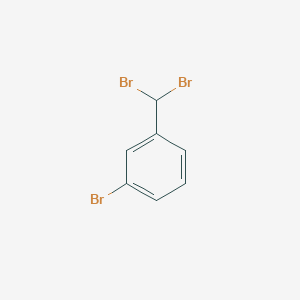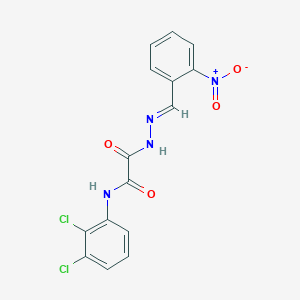
N-benzyl-N'-(4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N’-(4-nitrophenyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-benzyl-N’-(4-nitrophenyl)urea is of particular interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-nitrophenyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzylamine with 4-nitrophenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using water as a solvent, which is more environmentally friendly. The reaction can be catalyzed by potassium isocyanate, and the product can be isolated through simple filtration or extraction procedures . This method is not only efficient but also scalable, making it suitable for commercial applications.
化学反应分析
Types of Reactions
N-benzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Major Products
Reduction: N-benzyl-N’-(4-aminophenyl)urea.
Substitution: N-substituted derivatives of N-benzyl-N’-(4-nitrophenyl)urea.
科学研究应用
N-benzyl-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-benzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
相似化合物的比较
Similar Compounds
N,N’-Bis-(4-nitrophenyl)urea: Similar structure but lacks the benzyl group.
N-benzyl-N’-(4-aminophenyl)urea: Reduction product of N-benzyl-N’-(4-nitrophenyl)urea.
Uniqueness
N-benzyl-N’-(4-nitrophenyl)urea is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it more versatile compared to its analogs .
属性
CAS 编号 |
13141-87-2 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
1-benzyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3/c18-14(15-10-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10H2,(H2,15,16,18) |
InChI 键 |
GAKHJIGQGDIDSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
